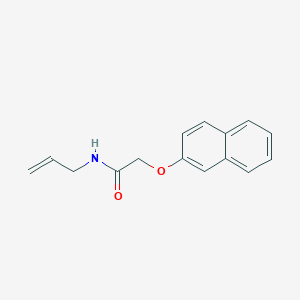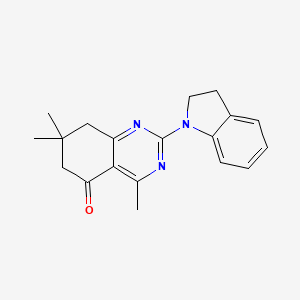![molecular formula C17H19ClN2OS B4538913 N-(3-chlorophenyl)-N'-{2-[(4-methylbenzyl)thio]ethyl}urea](/img/structure/B4538913.png)
N-(3-chlorophenyl)-N'-{2-[(4-methylbenzyl)thio]ethyl}urea
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including those similar to the target compound, involves reactions that yield novel compounds with potential as plant growth regulators. The synthesis process often begins with the reaction of acylazides with specific thiadiazoles or similar substrates, confirmed by techniques like IR, ^1H NMR, and elementary analysis, indicating the formation of urea derivatives with various biological activities (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
Studies on the molecular structure of urea derivatives reveal insights through spectroscopic, SC-XRD characterizations, and DFT-based analyses. These investigations provide detailed information on the optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs) of the compounds. The molecular structure is crucial for understanding the compound's physical and chemical properties, as well as its potential applications in technology (Muhammad Haroon et al., 2019).
Chemical Reactions and Properties
The urea derivatives undergo various chemical reactions, including the Lossen rearrangement, which demonstrates the synthesis of ureas from carboxylic acids. This reaction pathway highlights the compound's reactivity and the conditions under which it can be transformed into different chemical entities, showcasing the versatility and potential utility of the compound in synthetic chemistry (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of urea derivatives, such as their vibrational spectra, HOMO-LUMO analyses, and NBO study, are critical for understanding their stability, reactivity, and potential applications. The FT-IR and FT-Raman spectroscopy provide insights into the vibrational wavenumbers, while the calculation of the HOMO-LUMO energy gap and NBO analysis helps in understanding the electronic structure and stability of the compounds (E. Al-Abdullah et al., 2014).
Chemical Properties Analysis
The synthesis and characterization of urea derivatives, including their spectroscopic data and antibacterial activity, provide insights into their chemical properties. The compounds exhibit varying degrees of biological activity, which is influenced by their chemical structure. Understanding these properties is essential for exploring the compound's applications in different fields, including its potential as an antibacterial agent (M. V. B. Reddy et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[(4-methylphenyl)methylsulfanyl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-5-7-14(8-6-13)12-22-10-9-19-17(21)20-16-4-2-3-15(18)11-16/h2-8,11H,9-10,12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWDKPQWLYVYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-{2-[(4-methylbenzyl)sulfanyl]ethyl}urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-chloro-5-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4538834.png)
![1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4538846.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4538854.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4538857.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(5-ethyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538859.png)
![7-(2-methoxyethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4538866.png)

![(2-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4538872.png)

![3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B4538878.png)

![3-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B4538894.png)
![N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538909.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4538916.png)